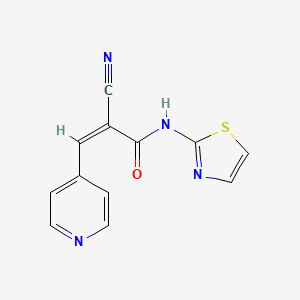

(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to “(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide” often belong to a class of organic compounds known as thiazoles . Thiazoles are aromatic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that include reactions such as benzoylation, Fries rearrangement, and hydrogenation . The overall yield of these synthesis methods can vary .Molecular Structure Analysis

The molecular structure of similar compounds often includes a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

Pyridine thiazole derivatives have been synthesized and their Zn(II) complexes prepared, showing significant in vitro antimicrobial and antitumor activities. These studies highlight the potential of pyridine thiazole compounds in developing bioactive materials with novel properties, including antimicrobial and antitumor applications. The metal complexes of these derivatives were found to be more active than the free ligands, indicating the added value of metal coordination in biological activities (Zou Xun-Zhong et al., 2020).

Synthesis of Heterocyclic Assemblies

Research has demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can act as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. These findings open avenues for the creation of novel heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (K. Obydennov et al., 2017).

Environmental Applications

A novel magnetic nanoadsorbent synthesized from thiazole derivatives has shown high efficacy in the removal of Zn2+ and Cd2+ ions from industrial wastes. This research suggests that thiazole-based compounds can play a significant role in environmental protection and remediation strategies, highlighting the versatility of these compounds beyond their biological applications (Kiomars Zargoosh et al., 2015).

Antimicrobial Dye Synthesis

The development of novel antimicrobial dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems showcases another innovative use of related chemical frameworks. These dyes and their precursors exhibit significant antimicrobial activity, suggesting potential applications in textile finishing and dyeing industries with added antimicrobial properties (H. Shams et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBDSPOQZYHVNB-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2839803.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)